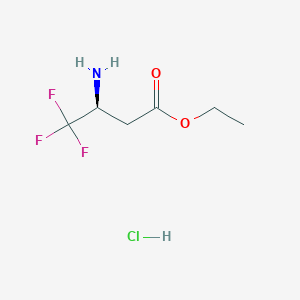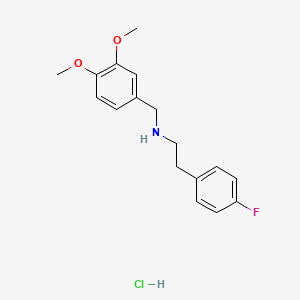
tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane, also known as TBP, is an organosilicon compound used in a variety of chemical synthesis applications. It is a colorless, low-volatility liquid that is miscible with most organic solvents. It is used in the synthesis of a wide range of organosilicon compounds, including polysiloxanes, silanes, and silanols. It is also used as a catalyst in the preparation of polymers, surfactants, and other materials. In addition, it has been used in the synthesis of pharmaceuticals and other compounds of interest.
Wissenschaftliche Forschungsanwendungen
Polymer Modification and Synthesis
Hydroxytelechelic Polyisobutylenes : "tert-Butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane" was synthesized and used to cap living polyisobutylene chains, resulting in hydroxytelechelic polyisobutylene upon hydrolysis. This process enhances the acid resistance of polyisobutylene-based polyurethane, indicating a potential for creating materials with improved durability and chemical resistance (Li et al., 2019).
Antioxidant Properties : A silane-based antioxidant containing a 2,6-di-tert-butylphenol moiety was synthesized and demonstrated to stabilize isotactic poly(propylene) effectively. This suggests the utility of silane compounds in enhancing the lifespan and stability of polymer materials (Nedelčev et al., 2007).
Silane Coupling Agents : The synthesis and application of (3-(tert-butylperoxy)propyl)trimethoxysilane as a novel silane coupling agent were explored. This compound acts as both a coupling agent and initiator, showcasing its role in modifying nano-TiO2 surfaces and initiating polymerization, which could be beneficial for creating composites with tailored surface properties and initiating polymerization reactions (Ma et al., 2016).
Crosslinkable Copolymers : New crosslinkable copolymers containing tert-butoxysilane side groups were developed, which can be acid-catalyzed to achieve complete crosslinking. This ability to control the extent of crosslinking opens avenues for producing materials with customizable properties (Zimmer et al., 2013).
Surface Modification and Material Properties
Silanol Synthesis and Steric Hindrance : The synthesis of complex silanediols using tert-butyldiphenylsilyl groups highlights the role of steric hindrance and internal nucleophiles in modulating reaction outcomes, important for designing silane-based materials with specific surface functionalities (Glekas & Sieburth, 2001).
Silane-Based Electrolyte Solvents : Novel silane compounds have been evaluated as electrolyte solvents for lithium-ion batteries, demonstrating that they can dissolve various lithium salts and provide stable electrolytes with good conductivities. This research indicates the potential for silane compounds in enhancing the performance and stability of lithium-ion batteries (Amine et al., 2006).
Eigenschaften
IUPAC Name |
[(2R)-2,3-bis(phenylmethoxy)propoxy]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3Si/c1-23(2,3)27(4,5)26-19-22(25-17-21-14-10-7-11-15-21)18-24-16-20-12-8-6-9-13-20/h6-15,22H,16-19H2,1-5H3/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPNXOYWDZLEP-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(COCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)